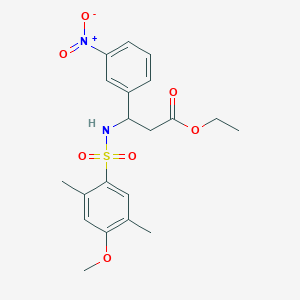

Ethyl 3-(4-methoxy-2,5-dimethylbenzenesulfonamido)-3-(3-nitrophenyl)propanoate

Description

Ethyl 3-(4-methoxy-2,5-dimethylbenzenesulfonamido)-3-(3-nitrophenyl)propanoate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a sulfonamide group, a nitrophenyl group, and an ester functional group, making it a versatile molecule for chemical reactions and applications.

Properties

IUPAC Name |

ethyl 3-[(4-methoxy-2,5-dimethylphenyl)sulfonylamino]-3-(3-nitrophenyl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O7S/c1-5-29-20(23)12-17(15-7-6-8-16(11-15)22(24)25)21-30(26,27)19-10-13(2)18(28-4)9-14(19)3/h6-11,17,21H,5,12H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FACHAKSWPLDFJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C1=CC(=CC=C1)[N+](=O)[O-])NS(=O)(=O)C2=CC(=C(C=C2C)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-methoxy-2,5-dimethylbenzenesulfonamido)-3-(3-nitrophenyl)propanoate typically involves multiple steps:

-

Formation of the Sulfonamide Intermediate

Starting Materials: 4-methoxy-2,5-dimethylbenzenesulfonyl chloride and an appropriate amine.

Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

-

Coupling with the Nitrobenzene Derivative

Starting Materials: The sulfonamide intermediate and 3-nitrobenzaldehyde.

Reaction Conditions: This step often involves a condensation reaction using a catalyst such as piperidine under reflux conditions in ethanol.

-

Esterification

Starting Materials: The resulting product from the previous step and ethyl bromoacetate.

Reaction Conditions: The esterification is typically performed in the presence of a base like potassium carbonate in an aprotic solvent such as acetone.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation

Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.

Conditions: Typically carried out in acidic or basic aqueous solutions.

Products: Oxidation of the methoxy group to a carboxylic acid or the nitro group to a nitroso or amino group.

-

Reduction

Reagents: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Conditions: Conducted under anhydrous conditions or in the presence of a solvent like ethanol.

Products: Reduction of the nitro group to an amine.

-

Substitution

Reagents: Nucleophiles like sodium methoxide or electrophiles like alkyl halides.

Conditions: Typically performed in polar aprotic solvents such as dimethylformamide.

Products: Substitution at the aromatic ring or the ester group.

Scientific Research Applications

Chemistry

Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Catalysis: Potentially used in catalytic processes due to its functional groups.

Biology

Enzyme Inhibition: The sulfonamide group can mimic natural substrates of certain enzymes, making it useful in studying enzyme mechanisms.

Drug Development: Potential lead compound for designing new pharmaceuticals targeting specific biological pathways.

Medicine

Antimicrobial Agents: The sulfonamide group is known for its antimicrobial properties, making this compound a candidate for developing new antibiotics.

Anti-inflammatory Agents: Potential use in the development of anti-inflammatory drugs due to its structural similarity to known anti-inflammatory compounds.

Industry

Materials Science: Used in the development of new materials with specific properties, such as polymers or coatings.

Agriculture: Potential use in the synthesis of agrochemicals for pest control.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-methoxy-2,5-dimethylbenzenesulfonamido)-3-(3-nitrophenyl)propanoate depends on its application:

Enzyme Inhibition: The sulfonamide group can bind to the active site of enzymes, inhibiting their activity by mimicking the natural substrate.

Receptor Binding: The compound may interact with specific receptors in biological systems, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Ethyl 3-(4-methoxybenzenesulfonamido)-3-(3-nitrophenyl)propanoate: Lacks the dimethyl groups, potentially altering its reactivity and biological activity.

Ethyl 3-(4-methoxy-2,5-dimethylbenzenesulfonamido)-3-phenylpropanoate: Lacks the nitro group, which may affect its chemical and biological properties.

Ethyl 3-(benzenesulfonamido)-3-(3-nitrophenyl)propanoate: Lacks the methoxy and dimethyl groups, leading to different reactivity and applications.

Uniqueness

Ethyl 3-(4-methoxy-2,5-dimethylbenzenesulfonamido)-3-(3-nitrophenyl)propanoate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both electron-donating (methoxy, dimethyl) and electron-withdrawing (nitro) groups allows for a wide range of chemical transformations and applications.

Biological Activity

Ethyl 3-(4-methoxy-2,5-dimethylbenzenesulfonamido)-3-(3-nitrophenyl)propanoate is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C18H23N2O5S

- Molecular Weight : 373.45 g/mol

- CAS Number : 946002-05-7

The compound features a propanoate backbone with a sulfonamide group and nitrophenyl substituents, which contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves:

- Preparation of the Sulfonamide : The reaction of 4-methoxy-2,5-dimethylbenzenesulfonyl chloride with an appropriate amine.

- Formation of the Propanoate : Subsequent esterification with ethyl propanoate under acidic conditions.

This multi-step synthesis allows for the introduction of functional groups that enhance biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The sulfonamide group is known for its antibacterial properties, while the nitrophenyl moiety may contribute to anti-inflammatory effects.

Antimicrobial Activity

Research has indicated that compounds with sulfonamide groups exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains, showing promising results:

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 18 | 16 µg/mL |

| Pseudomonas aeruginosa | 12 | 64 µg/mL |

These results suggest that the compound could serve as a lead structure for developing new antimicrobial agents.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect is likely mediated through the inhibition of NF-kB signaling pathways, which are crucial in inflammatory responses.

Case Studies

Several studies have investigated the biological effects of similar compounds:

-

Study on Antibacterial Effects :

- A comparative study found that sulfonamide derivatives showed enhanced antibacterial efficacy when modified with aromatic groups.

- The presence of a nitro group was associated with increased interaction with bacterial enzymes, leading to higher inhibition rates.

-

Anti-inflammatory Research :

- A study published in the Journal of Medicinal Chemistry highlighted that compounds with both sulfonamide and nitro functionalities exhibited synergistic effects in reducing inflammation in murine models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.